- Synthesis and acidity constants of 13CO2H-labeled mono and dipyrrole carboxylic acids. pKa from 13C-NMRTetrahedron, 1995, 51(6), 1607-22,
Cas no 64577-25-9 (HYDROCINNAMIC ACID(1-13C, 99%))

64577-25-9 structure
Nome del prodotto:HYDROCINNAMIC ACID(1-13C, 99%)
Numero CAS:64577-25-9
MF:C9H10O2
MW:151.167157649994
CID:5466703
HYDROCINNAMIC ACID(1-13C, 99%) Proprietà chimiche e fisiche
Nomi e identificatori
-
- HYDROCINNAMIC ACID(1-13C, 99%)
- 3-Phenylpropanoic-1-13C acid
-
- Inchi: 1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i9+1
- Chiave InChI: XMIIGOLPHOKFCH-QBZHADDCSA-N
- Sorrisi: C1=CC(CC[13C](=O)O)=CC=C1
HYDROCINNAMIC ACID(1-13C, 99%) Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1S:DMSO
1.2R:NaOH, S:H2O
1.3R:HCl
1.2R:NaOH, S:H2O
1.3R:HCl
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1R:KOH, S:H2O
Riferimento
- Organic photochemistry. 91. Photoinduced methyl migrations of methylindenes in the gas phaseJournal of the American Chemical Society, 1991, 113(9), 3519-25,
Metodo di produzione 3
Condizioni di reazione
1.1S:Et2O, rt → 0°C; 1 h, 0°C → rt
Riferimento
- Fragment Couplings via CO2 Extrusion-Recombination: Expansion of a Classic Bond-Forming Strategy via MetallaphotoredoxJournal of the American Chemical Society, 2015, 137(37), 11938-11941,
Metodo di produzione 4
Condizioni di reazione
1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm
1.2R:HCl, S:H2O, acidify
1.2R:HCl, S:H2O, acidify
Riferimento
- Direct reversible decarboxylation from stable organic acids in dimethylformamide solutionScience (Washington, 2020, 369(6503), 557-561,
Metodo di produzione 5
Condizioni di reazione
1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm
1.2R:HCl, S:H2O, acidify
1.2R:HCl, S:H2O, acidify
Riferimento
- Direct reversible decarboxylation from stable organic acids in solutionChemRxiv, 2020, From ChemRxiv, 1-11,
Metodo di produzione 6
Condizioni di reazione
1.1C:(o-MeC6H4)3P, C:Pd2(dba)3, S:PhMe
1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C
1.3R:H2O, 2 h, 75°C
1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C
1.3R:H2O, 2 h, 75°C
Riferimento
- Palladium-Catalyzed Carbon Isotope Exchange on Aliphatic and Benzoic Acid ChloridesJournal of the American Chemical Society, 2018, 140(46), 15596-15600,
Metodo di produzione 7
Condizioni di reazione
1.1R:Mg, S:Et2O
1.2
1.3R:HCl, S:H2O
1.2
1.3R:HCl, S:H2O
Riferimento
- Synthesis of 1-13C-1-indanone and 2-13C-1,2,3,4-tetrahydroquinolineJournal of Labelled Compounds and Radiopharmaceuticals, 1985, 22(8), 837-42,
Metodo di produzione 8
Condizioni di reazione
1.1R:NaOBu-t, R:t-BuOH, R:S:NMP, 24 h, 25°C, 1 atm
Riferimento
- Visible-light-driven anti-Markovnikov hydrocarboxylation of acrylates and styrenes with CO2CCS Chemistry, 2021, 3(6), 1746-1756,
HYDROCINNAMIC ACID(1-13C, 99%) Raw materials
- 3-phenylpropanoyl chloride
- Potassium Cyanide-13C
- Propanedioic acid, 2-(phenylmethyl)-, potassium salt (1:2)
- 2-Phenethylmagnesium bromide -
- [13C]-9-Methylfluorene-9-carbonyl chloride
- Carbon-13C dioxide
- Benzenepropanenitrile-cyano-13C (9CI)
HYDROCINNAMIC ACID(1-13C, 99%) Preparation Products
HYDROCINNAMIC ACID(1-13C, 99%) Letteratura correlata
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
64577-25-9 (HYDROCINNAMIC ACID(1-13C, 99%)) Prodotti correlati
- 1305711-48-1(5-Tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid)
- 25199-00-2(4-Chloro-5-propylpyrimidine)
- 3115-68-2(Tetrabutylphosphonium bromide)
- 2548994-13-2(2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione)
- 895420-57-2(N-(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide)
- 1279219-52-1(5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride)
- 2172072-44-3(4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol)
- 113843-00-8(7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one)
- 2138036-90-3(4,4-Dimethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-amine)
- 81581-11-5(1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, ethyl ester)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
